molecular formula C19H23N3O4S B2839632 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034577-57-4

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2839632
CAS RN: 2034577-57-4
M. Wt: 389.47
InChI Key: USGUDOVRWCXXQR-UHFFFAOYSA-N
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Description

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as Compound A, is a synthetic small molecule that has been widely used in scientific research. It is a potent and selective inhibitor of a key enzyme, which has been shown to play a critical role in various biological processes.

Scientific Research Applications

Metabolic Pathway Elucidation

The compound Lu AA21004, structurally related to the one , has been investigated for its metabolic pathways using human liver microsomes and recombinant enzymes. The study identified the enzymes responsible for its oxidative metabolism, which includes CYP2D6, CYP2C9, CYP3A4/5, and others, highlighting the compound's transformation into various metabolites. This research provides insights into the metabolic fate of similar compounds, contributing to the understanding of their pharmacokinetic profiles (Hvenegaard et al., 2012).

Enzyme Inhibition and Molecular Docking

Another area of application involves the development of phosphoinositide-3-kinase (PI3K) inhibitors, where modifications of similar compounds have led to the identification of potent inhibitors with good in vitro efficacy and pharmacokinetic parameters. This highlights the potential of such compounds in therapeutic interventions for diseases modulated by PI3K activity (Lanman et al., 2014).

Antidepressant and Antipsychotic Potential

Compounds with the piperazin-1-yl phenyl arylsulfonamide structure have shown high affinities for 5-HT(2C) and 5-HT(6) receptors, demonstrating potential as atypical antipsychotic agents. This suggests the utility of such compounds in the development of new treatments for psychiatric disorders (Park et al., 2010).

Anticancer Activity

The synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates for their estrogen receptor binding affinity and anticancer activity present another significant application. These compounds have shown promising anti-proliferative activities against human breast cancer cell lines, offering a pathway for the development of novel anticancer therapies (Parveen et al., 2017).

Novel Synthesis Approaches

Research into novel synthetic routes for creating mixed-side-chain macrocyclic chelates through the sulfomethylation of di-, tri-, and polyazamacrocycles demonstrates the versatility of such compounds in synthetic chemistry. These approaches enable the design of complex molecular structures with potential applications in medicinal chemistry and material science (van Westrenen & Sherry, 1992).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-9-10-18(21-20-15)26-16-6-5-12-22(14-16)19(23)11-13-27(24,25)17-7-3-2-4-8-17/h2-4,7-10,16H,5-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUDOVRWCXXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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